1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

Description

Historical Perspectives and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in the 19th century. Although various imidazole derivatives were identified as early as the 1840s, it was German chemist Heinrich Debus who first reported the synthesis of the parent imidazole ring in 1858. wikipedia.orgtsijournals.comtsijournals.com He achieved this by condensing glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), leading to the compound he originally named "glyoxaline". tsijournals.comnih.govnih.govresearchgate.net This synthesis method, despite its characteristically low yields, remains relevant for creating C-substituted imidazoles. wikipedia.orgtsijournals.com

A significant leap in the evolution of imidazole chemistry was the discovery of naturally occurring nitroimidazoles, such as azomycin (B20884) (2-nitroimidazole), in 1953, which catalyzed extensive research into synthetic nitroimidazole derivatives. The subsequent development and success of the imidazole-based drug cimetidine (B194882) as a histamine (B1213489) H2 receptor antagonist firmly established the imidazole scaffold as a critical component in medicinal chemistry. nih.govnih.gov

Significance of Highly Functionalized Imidazoles as Chemical Scaffolds

The imidazole ring is more than just a historical curiosity; it is a versatile and highly valuable scaffold in chemical synthesis. nih.govnih.gov Its five-membered aromatic structure, containing two nitrogen atoms, imparts a unique combination of properties. These include high stability, aqueous solubility, and the capacity for hydrogen bonding, which are highly desirable features in the design of bioactive molecules. ijsrtjournal.com

The ability to functionalize the imidazole ring at various positions allows for the creation of a vast library of derivatives with diverse chemical properties. nih.gov This chemical diversity makes functionalized imidazoles fundamental building blocks for new pharmaceuticals. nih.govlifechemicals.com Indeed, the imidazole moiety is present in compounds developed for a wide array of therapeutic applications, including as antibacterial, anti-inflammatory, antidiabetic, and antitumor agents. nih.govnih.govresearchgate.netnih.govresearchgate.net Beyond medicine, these scaffolds are utilized in materials science, for creating ionic liquids, and as catalysts in organic reactions. lifechemicals.com

Overview of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- within Heterocyclic Chemistry

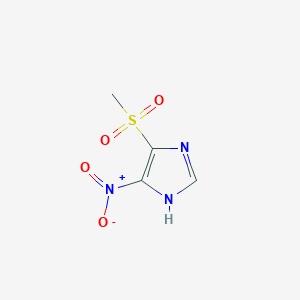

1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is a prime example of a highly functionalized imidazole. Its structure is characterized by the presence of a methylsulfonyl (-SO₂CH₃) group at position 4 and a nitro (-NO₂) group at position 5 of the imidazole ring. The presence of these two electron-withdrawing groups significantly influences the electronic properties and reactivity of the heterocyclic ring.

Nitroimidazoles as a class have been the subject of intense study, largely due to their well-established roles as antibacterial and antiparasitic agents. mdpi.comnih.gov The introduction of a sulfonyl group, as seen in the title compound, is a common strategy in medicinal chemistry to modulate a molecule's properties. For instance, related compounds containing sulfonyl groups have been investigated for their potential antitumor activities. The specific arrangement of the methylsulfonyl and nitro groups on the 1H-imidazole core suggests a molecule designed for specific chemical interactions and potential biological activity.

Table 1: Physicochemical Properties of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

| Property | Value | Reference |

|---|---|---|

| CAS Number | 110299-87-1 | buysellchem.com |

| Molecular Formula | C₄H₄N₃O₄S | buysellchem.com |

| Molecular Weight | 190.157 g/mol | buysellchem.com |

Research Scope and Objectives for Chemical Investigations

The unique substitution pattern of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- makes it a compelling target for chemical investigation. A primary objective of such research is the exploration of its synthetic accessibility and reactivity. Developing novel and efficient synthetic routes to this and related compounds is a key goal, as it opens the door to further studies. mdpi.com

A significant area of research involves investigating the potential of this scaffold in medicinal chemistry. The historical success of nitroimidazoles provides a strong rationale for exploring the biological activity of this derivative. Research would likely focus on its potential as an antimicrobial or anticancer agent. mdpi.comnih.gov Structure-activity relationship (SAR) studies would be crucial to understand how the methylsulfonyl and nitro groups contribute to any observed biological effects. Furthermore, the compound can serve as a versatile intermediate for the synthesis of even more complex heterocyclic systems, expanding its utility in chemical research. arkat-usa.org

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-5-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c1-12(10,11)4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOXDXWPTKSCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333750 | |

| Record name | 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110299-87-1 | |

| Record name | 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches for the Synthesis of 1h Imidazole, 4 Methylsulfonyl 5 Nitro

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, suggests several potential disconnections. The primary strategic bond cleavages involve the imidazole (B134444) ring itself and the carbon-sulfur and carbon-nitrogen bonds of the substituents.

Strategy 1: Imidazole Ring Formation as the Final Step

This approach involves disconnecting the imidazole ring system, leading to precursors that already contain the requisite nitro and methylsulfonyl functionalities. A plausible disconnection across the C4-C5 and N1-C5 bonds would lead to a highly functionalized α-dicarbonyl or equivalent precursor and an ammonia (B1221849) source.

Key Disconnection: Imidazole ring bonds.

Precursors: A derivative of a 1,2-dicarbonyl compound bearing a methylsulfonyl group and a nitro group, reacting with an ammonia source (e.g., ammonium (B1175870) acetate).

Strategy 2: Stepwise Functionalization of a Pre-formed Imidazole Ring

This common strategy begins with a simpler imidazole derivative, followed by the sequential introduction of the methylsulfonyl and nitro groups. The order of these introductions is critical for success.

Disconnection A (C-NO₂ bond): This leads to 4-(methylsulfonyl)-1H-imidazole as the immediate precursor. The challenge lies in the subsequent nitration of this electron-deficient ring.

Disconnection B (C-SO₂Me bond): This points to 4-nitro-1H-imidazole as the precursor. The subsequent introduction of the methylsulfonyl group would likely proceed via an intermediate such as a sulfonyl chloride or through oxidation of a corresponding thioether.

The choice between these pathways depends heavily on the directing effects of the substituents and the feasibility of each synthetic step.

Precursor Design and Selection for Regioselective Synthesis

The design of precursors is paramount for achieving the desired 4,5-disubstituted imidazole. The electronic properties of the nitro group (strong electron-withdrawing) and the methylsulfonyl group (strong electron-withdrawing) profoundly influence the reactivity and regioselectivity of the imidazole ring.

Starting with 4(5)-nitroimidazole is a common strategy in the synthesis of nitroimidazole derivatives. derpharmachemica.com The nitro group is a powerful deactivator, making subsequent electrophilic substitution difficult. However, its presence can direct the regioselectivity of certain reactions. Alkylation of 4-nitroimidazole (B12731), for instance, typically occurs at the N-1 position. derpharmachemica.comresearchgate.net

An alternative involves starting with a precursor that can be converted into the methylsulfonyl group, such as a methylthioether. For example, a 4-(methylthio)-1H-imidazole could be synthesized and subsequently nitrated. The final step would be the oxidation of the thioether to the sulfone. The sequence is critical, as the oxidation state of the sulfur atom influences its directing effect.

A modular approach, where different fragments are brought together in a multi-component reaction, offers another avenue. For instance, a reaction could be designed using a sulfonyl-containing building block and a nitro-containing building block to construct the imidazole ring. acs.org

| Precursor | Synthetic Target | Key Transformation | Reference |

| 4-Nitroimidazole | 1-Alkyl-4-nitro-1H-imidazole | N-alkylation | derpharmachemica.com |

| 2-Methyl-5-nitroimidazole | 1-Alkyl-2-methyl-4-nitro-1H-imidazole | N-alkylation with rearrangement | derpharmachemica.com |

| Allenyl Sulfonamides | 4- and 5-Functionalized Imidazoles | Cyclization with amines | nih.gov |

| Ketones and Aldehydes | 2,4,5-Trisubstituted Imidazoles | Oxidation-condensation followed by functionalization | acs.org |

Overview of Established Synthetic Routes to Substituted Imidazoles

The synthesis of the imidazole core is well-established, with several classical and modern methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. rsc.org

Classical Methods:

Debus Synthesis: This first-ever synthesis of imidazole involves the reaction of glyoxal (B1671930), formaldehyde (B43269), and ammonia. pharmaguideline.com It can provide mono- and di-substituted imidazoles.

Radziszewski Synthesis: This method condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form tri-substituted imidazoles. acs.org

Wallach Synthesis: Involves the reaction of N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to yield chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: An α-aminoketone is reacted with a cyanate (B1221674) or isothiocyanate to form an intermediate that cyclizes to an imidazole. pharmaguideline.com

Modern Methods:

Modern synthetic chemistry has introduced a variety of more efficient and regioselective methods, often employing metal catalysis or multi-component strategies.

Catalytic Routes: Transition metals like copper, rhodium, and iron are used to catalyze the formation of substituted imidazoles from various precursors, such as amidines, alkynes, or chalcones. rsc.orgorganic-chemistry.orgresearchgate.net

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to produce complex imidazoles, offering high atom economy and efficiency. organic-chemistry.orgacs.org

Borrowing Hydrogen Protocols: Ruthenium catalysts can facilitate the synthesis of N-H imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org

| Synthetic Method | Reactants | Product Type | Key Features |

| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | Classical, versatile for simple imidazoles. pharmaguideline.com |

| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Tri-substituted Imidazoles | One-pot condensation. acs.org |

| Copper-Catalyzed Cycloaddition | Amidines, Alkynes | 1,2,4-Trisubstituted Imidazoles | Good functional group tolerance. organic-chemistry.org |

| Four-Component Synthesis | 2-Bromoacetophenone, Aldehyde, Amine, Ammonium Acetate (B1210297) | 1,2,4-Trisubstituted Imidazoles | Solvent-free conditions possible. organic-chemistry.org |

Challenges in the Introduction of Nitro and Methylsulfonyl Moieties

The synthesis of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is particularly challenging due to the strong electron-withdrawing nature of both the nitro and methylsulfonyl groups. These groups deactivate the imidazole ring towards electrophilic substitution and can complicate regiochemical outcomes.

Introduction of the Nitro Group:

The direct nitration of the imidazole ring is notoriously difficult. google.com The basicity of the ring (pKa of conjugate acid ≈ 7) leads to facile protonation under typical acidic nitrating conditions (e.g., HNO₃/H₂SO₄), forming an imidazolium (B1220033) cation. nih.govarkat-usa.org This cation is highly deactivated, making electrophilic attack at the carbon atoms extremely challenging. When nitration does occur, it generally yields a mixture of 4-nitro and 5-nitroimidazole derivatives, with the 2-nitro isomer being elusive under these conditions. google.com

To overcome this, alternative nitration methods have been developed:

Nitration in Acetic Anhydride (B1165640): Using nitric acid in acetic anhydride can lead to the formation of N-nitro intermediates, such as 1,4-dinitro-1H-imidazole, which can then be rearranged or used as a precursor. arkat-usa.org

Protection-Deprotection Strategy: Protecting one of the imidazole nitrogens (e.g., with a trimethylsilylethoxymethyl (SEM) group) can increase steric hindrance and direct bromination to the desired position, followed by a potential nitro-debromination or other functional group interconversion. google.com

Introduction of the Methylsulfonyl Group:

The methylsulfonyl group is also strongly deactivating. Direct sulfonylation of an imidazole ring is not a common transformation. A more viable approach is the introduction of a methylthio (-SMe) group, followed by oxidation to the corresponding sulfone (-SO₂Me).

Thiolation and Oxidation: A 4-halo-5-nitroimidazole could potentially undergo nucleophilic aromatic substitution with sodium thiomethoxide to install the methylthio group. Subsequent oxidation with an agent like hydrogen peroxide or a peroxy acid would yield the target methylsulfonyl group. nih.gov

Reactivity of Sulfonyl Imidazoles: Imidazole-1-sulfonyl derivatives are known to be potent electrophiles and are used as nucleofuges in synthetic chemistry. nih.gov This high reactivity can be harnessed but also presents stability challenges. The presence of a methylsulfonyl group at C4 would render the ring highly electron-poor, making it susceptible to nucleophilic attack rather than electrophilic substitution.

The combined presence of both groups exacerbates these challenges. If one group is present, it deactivates the ring, making the introduction of the second group arduous. For instance, nitrating 4-(methylsulfonyl)-1H-imidazole would require harsh conditions and likely result in poor yields and regioselectivity. Conversely, installing a methylsulfonyl group onto 4-nitro-1H-imidazole would be equally, if not more, difficult via electrophilic pathways. Therefore, a strategy involving ring construction from pre-functionalized fragments or a carefully orchestrated sequence of nucleophilic substitution and oxidation reactions appears most promising.

Detailed Synthetic Methodologies for 1h Imidazole, 4 Methylsulfonyl 5 Nitro

Synthesis of the Imidazole (B134444) Core

The imidazole ring is a common motif in medicinal chemistry and can be synthesized through various established methods. nih.gov These methods can be broadly categorized into those that build the ring from acyclic precursors (cyclization reactions) and those that modify a pre-existing imidazole ring.

Several name reactions are employed to construct the 1H-imidazole ring from simple, acyclic starting materials. The choice of method often depends on the desired substitution pattern on the final product. nih.gov

Debus Synthesis: First reported in 1858, this method uses glyoxal (B1671930), formaldehyde (B43269), and ammonia (B1221849) to produce imidazole, initially named glyoxaline. nih.govwjpsonline.com While yields can be low, it remains a viable route for creating C-substituted imidazoles. nih.gov

Radiszewski Synthesis: This approach involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wjpsonline.com It is a versatile method for producing a range of substituted imidazoles.

Wallach Synthesis: This synthesis starts with the reaction of phosphorus oxychloride and an N,N'-disubstituted oxamide (B166460) to form a nitroxamide. Subsequent reduction with hydroiodic acid yields 1,2-disubstituted chloroimidazoles. wjpsonline.com

Marckwald Synthesis: This route involves the cyclization of an α-aminoketone with a cyanate (B1221674), isothiocyanate, or thiocyanate (B1210189) to form an intermediate that can be converted to the corresponding imidazole. wjpsonline.com The preparation of 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate is a common variation, with the sulfur being easily removable through oxidation. organic-chemistry.org

Interactive Table 1: Key Cyclization Reactions for Imidazole Synthesis

| Synthesis Name | Reactants | Product Scope | Reference |

|---|---|---|---|

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | C-substituted imidazoles | nih.gov, wjpsonline.com |

| Radiszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | 2,4,5-trisubstituted imidazoles | wjpsonline.com |

| Wallach Synthesis | N,N'-disubstituted oxamide, POCl₃, HI | 1,2-disubstituted chloroimidazoles | wjpsonline.com |

| Marckwald Synthesis | α-aminoketone, Thiocyanate/Cyanate | Substituted imidazoles (often via 2-mercaptoimidazoles) | organic-chemistry.org, wjpsonline.com |

Alternatively, a plain 1H-imidazole can be functionalized directly. The imidazole ring is susceptible to various substitution reactions, allowing for the stepwise introduction of desired groups. nih.govnih.gov Transition-metal-catalyzed C-H or N-H functionalization provides a powerful tool for creating multisubstituted imidazoles. mdpi.com For instance, copper-catalyzed reactions can be used to form aryl imidazolium (B1220033) salts from N-substituted imidazoles and diaryliodonium salts. researchgate.net The proton on the N1 atom of imidazole can be removed by a strong base, allowing for N-alkylation and N-acylation reactions. wjpsonline.com

Introduction and Interconversion of Nitro Functionality

The nitro group is strongly deactivating and its introduction is a critical step, significantly influencing the reactivity of the imidazole ring for subsequent functionalization.

Direct nitration is the most common method for introducing a nitro group onto the imidazole ring. Due to the stability of the imidazole ring, harsh conditions are typically required. chemicalbook.com

A mixture of concentrated or fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent for imidazoles. chemicalbook.comprepchem.com The reaction of imidazole with mixed acid (concentrated sulfuric acid and nitric acid) can yield 4-nitroimidazole (B12731). google.com Similarly, 4-methyl-5-nitroimidazole (B43955) can be prepared by heating 4-methylimidazole (B133652) with fuming nitric acid and sulfuric acid. Another effective nitrating system is a mixture of nitric acid and trifluoroacetic anhydride (B1165640), which can afford mononitro derivatives in good yields. researchgate.netchemicalbook.com The nitration of 1-methylimidazole (B24206) with concentrated nitric acid in trifluoroacetic anhydride, for example, results in a mixture of 4-nitro- and 5-nitroimidazoles. researchgate.net

Interactive Table 2: Common Conditions for Direct Nitration of Imidazoles

| Imidazole Substrate | Nitrating Agent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Imidazole | Conc. HNO₃ / Conc. H₂SO₄ | Heating | 4(5)-Nitroimidazole | google.com, nih.gov |

| 1-Methylimidazole | Conc. HNO₃ / Trifluoroacetic Anhydride | 0-5°C, 12h | 1-Methyl-4-nitroimidazole & 1-Methyl-5-nitroimidazole (B135252) | researchgate.net |

| 4-Methylimidazole | Fuming HNO₃ / Conc. H₂SO₄ | 100°C, 2.5h | 4-Methyl-5-nitroimidazole | |

| Imidazole | HNO₃ / Trifluoroacetic Anhydride | - | Mononitroimidazoles | chemicalbook.com |

The position of nitration on the imidazole ring is directed by the electronic properties of any existing substituents. The imidazole ring itself is electron-rich and susceptible to electrophilic attack. organic-chemistry.org However, nitration typically occurs on the imidazolium cation under strongly acidic conditions. For imidazoles unsubstituted at nitrogen, the 4- and 5-positions are equivalent due to tautomerism. prepchem.com

Nitration of N-substituted imidazoles is more challenging. researchgate.net When an electron-withdrawing group is present on an aryl substituent at the 2-position, nitration with concentrated nitric and sulfuric acids can selectively introduce a nitro group onto the imidazole ring rather than the aryl ring. prepchem.com The synthesis of 2-nitroimidazoles often requires specific strategies, such as diazotization of 2-aminoimidazole followed by treatment with a nitrite (B80452) salt, as direct nitration at the C2 position is difficult. nih.gov For the target compound, nitration of a 4-(methylsulfonyl)-1H-imidazole precursor would likely yield the 5-nitro isomer due to the directing effects of the sulfonyl group. Conversely, functionalizing 4(5)-nitroimidazole is also a viable strategy.

Incorporation of the Methylsulfonyl Group

The introduction of the methylsulfonyl (-SO₂CH₃) group is the final key step. This can be accomplished either by direct sulfonylation or, more commonly, through a two-step process involving the introduction of a methylthio (-SCH₃) group followed by its oxidation. A particularly effective method for introducing a sulfonylmethyl group onto a nitroimidazole ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

The VNS reaction allows for the introduction of a carbon nucleophile onto an electron-deficient aromatic ring, such as 5-nitroimidazole. chemicalbook.com Research has demonstrated the synthesis of 2,4-disubstituted 5-nitroimidazole compounds by using the VNS reaction to introduce a phenylsulfonylmethyl substituent at position 4. chemicalbook.com This involves reacting a 5-nitroimidazole derivative with a carbanion precursor like chloromethyl phenyl sulfone in the presence of a strong base such as potassium tert-butoxide (tBuOK) at low temperatures. chemicalbook.com This methodology is directly applicable to the synthesis of the target molecule by using a reagent that can deliver the methylsulfonylmethyl carbanion.

An alternative, two-step approach involves:

Introduction of a Methylthio Group: A methylthioether can be introduced onto the imidazole ring. This can be achieved by first creating a nucleophilic center on the imidazole, for example, through lithiation, followed by reaction with an electrophilic sulfur source like dimethyl disulfide.

Oxidation to the Methylsulfonyl Group: The resulting methylthioimidazole can then be oxidized to the corresponding methylsulfonylimidazole. This oxidation is a standard transformation in organic synthesis and can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (B1194676) (Oxone), or hydrogen peroxide. A patent describing the synthesis of a related compound, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, utilizes an oxidation step to convert the methylthio precursor to the final methylsulfonyl product.

Given these established methodologies, a plausible synthetic route to 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- would involve the nitration of imidazole to form 4(5)-nitroimidazole, followed by the regioselective introduction of the methylsulfonyl group at the adjacent carbon position, likely via a VNS-type reaction.

Sulfonylation Methods

The introduction of the sulfonyl group onto the imidazole ring is a critical step. One effective method involves the reaction of a suitable precursor with a sulfinate salt. For instance, new sulfones within the 5-nitroimidazole series have been synthesized through an electron transfer methodology. nih.gov A common strategy involves reacting a di-halogenated propenyl-nitroimidazole derivative with sodium p-toluenesulfinate in a solvent like dimethylsulfoxide (DMSO). nih.gov This reaction leads to the formation of an allylic-sulfone, demonstrating a practical route to sulfone-containing nitroimidazoles. nih.gov

Another approach, the van Leusen imidazole synthesis, allows for the construction of the imidazole ring with the sulfonyl group already incorporated. This reaction can utilize TosMIC (tosylmethyl isocyanide) in a cycloaddition with imines. For example, 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles have been synthesized in good yields using this method, which is particularly useful for creating otherwise difficult-to-access substituted imidazoles. nih.gov

Oxidation of Thioether Precursors

A prevalent and efficient method for synthesizing methylsulfonyl imidazoles is through the oxidation of a corresponding thioether (sulfide) precursor. This two-step process involves first establishing the thioether linkage to the imidazole ring, followed by oxidation to the sulfone.

A documented synthesis of a related compound, 1-methyl-2-(methylsulfonyl)-5-nitroimidazole, illustrates this pathway clearly. The process begins with the synthesis of 1-methyl-2-(ethylmercapto)–imidazole, which is then nitrated to yield 1-methyl-2-(ethylmercapto)–5-nitroimidazole. nih.gov The crucial final step is the oxidation of this thioether intermediate, which converts the sulfide (B99878) group into the target sulfone group. nih.gov This oxidation step is a key transformation in the synthesis of various medicinally important nitroimidazole-based sulfones. nih.gov The reactivity of the imidazole ring itself towards oxidation is a known factor, with computational analyses indicating that positions C2 and C5 are the most favorable sites for oxidative addition by radicals like hydroxyls, which underscores the need for controlled conditions during the oxidation of the thioether side chain. mdpi.com

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide a powerful tool for introducing the sulfonyl moiety or for building the core structure. These strategies can involve the displacement of a leaving group, such as a halogen, from the imidazole ring by a sulfur-containing nucleophile, or the use of advanced substitution reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

The VNS reaction has been successfully used to introduce a phenylsulfonylmethyl substituent at position 4 of a 5-nitroimidazole scaffold. mdpi.com In a specific example, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol was reacted with chloromethylsulfonylbenzene in the presence of a strong base like potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) to yield the 4-substituted product. mdpi.com

Alternatively, direct substitution on a halogenated nitroimidazole is effective. Studies on halogenoimidazoles show that N-protected derivatives, such as 1-Benzyl-5-bromo-4-nitroimidazole, readily undergo nucleophilic substitution where the bromine atom at position 5 is displaced by various nucleophiles. rsc.org This provides a direct route to introduce different functional groups at this position. The general principle of cine-substitution has also been demonstrated on 1,4-dinitroimidazoles, where a nucleophile attacks a carbon bearing a nitro group, leading to the departure of the other nitro group, often facilitated by sodium bicarbonate in aqueous methanol. researchgate.net

Alkylation and N-Functionalization of the Imidazole Nitrogen

The functionalization of the imidazole nitrogen (N-alkylation) is a critical step for modifying the properties of the final compound. The regioselectivity of this reaction on a 4(5)-nitroimidazole ring is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. derpharmachemica.comresearchgate.net

Heating the reaction to 60°C has been shown to significantly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net The use of potassium carbonate (K₂CO₃) as a base in acetonitrile (B52724) generally provides good to excellent yields (66-85%). derpharmachemica.comresearchgate.net The reaction is regioselective, with the alkylation of 4-nitroimidazole favoring the N-1 position. derpharmachemica.comresearchgate.net Temperature can also be used to control the isomeric product distribution in acidic media. When using reactive alkylating agents, lower temperatures (e.g., 75°C) tend to produce the 5-nitro isomers, while higher temperatures (e.g., 140°C) favor the thermodynamically more stable 4-nitro isomers. rsc.org

The following table summarizes the influence of different conditions on the N-alkylation of 4-nitroimidazole.

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Various | K₂CO₃ | Acetonitrile | 60°C | 66-85 | derpharmachemica.comresearchgate.net |

| Various | K₂CO₃ | DMSO | Room Temp | Low | derpharmachemica.comresearchgate.net |

| Various | KOH | DMSO | Room Temp | Low | derpharmachemica.comresearchgate.net |

| Benzyl Chloride | - | Acidic Media | 75°C | (5-nitro isomer) | rsc.org |

| Benzyl Chloride | - | Acidic Media | 140°C | (4-nitro isomer) | rsc.org |

Further functionalization can occur on side chains attached to the imidazole ring. For example, a hydroxyl group on a side chain can be converted to a chlorine atom using thionyl chloride, preparing the molecule for subsequent reactions. mdpi.com

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of not only effective but also environmentally sustainable methods. This includes the use of novel catalysts and reaction conditions that minimize waste and hazard. unibo.it

Catalyst-Mediated Reactions

Catalysts play a pivotal role in enhancing the efficiency and selectivity of synthetic routes. In the synthesis of nitroimidazole precursors, solid superacid catalysts offer a green alternative to traditional methods. A mesoporous SO₄²⁻/ZrO₂-CeO₂ superacid has been used to catalyze the nitration of imidazole. google.com This method avoids the use of corrosive mixed acids like sulfuric acid, allows for easy separation of the product, and enables the recovery and reuse of the catalyst, aligning with the principles of green chemistry. google.com

Organic reagents can also act as catalysts. Tetrakis(dimethylamino)ethylene (TDAE) is an organic reducing agent that can activate carbon-halogen bonds to generate a carbanion. mdpi.com This carbanion can then react with various electrophiles, allowing for selective functionalization at specific positions on the imidazole ring. mdpi.com This methodology has been used to introduce N-tosylbenzylimine moieties onto a 5-nitroimidazole scaffold. mdpi.com

Solvent-Free and Environmentally Conscious Methods

Efforts to make chemical syntheses greener often focus on minimizing or replacing hazardous organic solvents and reducing energy consumption. unibo.it The use of recoverable solid catalysts, as mentioned above, is a key step towards more environmentally conscious processes. google.com

Microwave-assisted synthesis is another technique gaining traction as a green chemistry tool. It can dramatically reduce reaction times and, in some cases, improve yields. Microwave irradiation has been employed in the van Leusen three-component reaction to produce imidazoles, demonstrating a more energy-efficient approach compared to conventional heating. nih.gov These advanced methods highlight a shift towards more sustainable practices in the synthesis of complex heterocyclic compounds. unibo.it

Purification and Yield Optimization Strategies

The efficient synthesis of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- hinges on meticulous purification and strategic yield optimization. While specific literature detailing a comprehensive optimization and purification protocol for this exact molecule is not extensively published, general principles derived from the synthesis of related nitroimidazole derivatives can be applied to achieve high purity and maximize synthetic output. Key strategies focus on the purification of intermediates and the final product, as well as the fine-tuning of reaction parameters to enhance yield.

Purification Techniques:

Purification of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- and its precursors typically involves a combination of extraction, crystallization, and chromatographic methods. The choice of technique is dictated by the physical and chemical properties of the compound at each synthetic stage.

Solvent Extraction: Following the synthesis, initial purification often involves liquid-liquid extraction to separate the desired product from inorganic salts and highly polar or non-polar impurities. For instance, in the synthesis of related nitroimidazole derivatives, extraction with solvents like ethyl acetate (B1210297) is a common step to isolate the product from the reaction mixture after acidification. mdpi.com

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical. For nitroimidazole derivatives, solvents such as dichloromethane (B109758) have been successfully used to obtain single crystals suitable for analysis. nih.govresearchgate.net The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. A multi-stage crystallization process can be employed for achieving high-purity imidazole compounds. google.com

Chromatography: Column chromatography is an indispensable tool for separating complex mixtures. For nitroimidazole derivatives, high-performance liquid chromatography (HPLC) is frequently employed for both analytical and preparative purposes. ijper.org A typical setup might involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. mdpi.comijper.org Gradient elution, where the composition of the mobile phase is changed over time, can be particularly effective for separating compounds with a range of polarities. mdpi.com

Yield Optimization Strategies:

Maximizing the yield of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- involves a systematic approach to optimizing various reaction parameters.

Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly influence the yield of nitroimidazole synthesis. derpharmachemica.com For example, in the alkylation of nitroimidazoles, heating the reaction to 60°C has been shown to markedly improve product yields. derpharmachemica.com The reaction time is also a critical parameter that needs to be optimized to ensure the reaction goes to completion without the formation of degradation products. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants is a key factor in yield optimization. In the synthesis of dinitroimidazoles, the ratio of the nitrating agent to the imidazole substrate is carefully controlled to achieve the desired product. researchgate.net Similarly, in substitution reactions, the stoichiometry of the nucleophile and the imidazole precursor must be optimized to maximize the formation of the target compound.

Catalyst and Base Selection: The choice of base or catalyst can have a profound impact on reaction efficiency. In various synthetic routes for substituted imidazoles, bases like potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) have been utilized. derpharmachemica.com The selection of the appropriate base depends on the specific reaction step and the nature of the reactants.

Illustrative Data for Optimization:

The following tables, based on findings for related nitroimidazole syntheses, illustrate how systematic optimization of reaction conditions can lead to improved yields.

Table 1: Effect of Temperature on the Yield of N-alkylation of Nitroimidazoles

| Reactant | Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

| 4-Nitroimidazole | Propargyl bromide | Acetonitrile | K2CO3 | Room Temperature | Low |

| 4-Nitroimidazole | Propargyl bromide | Acetonitrile | K2CO3 | 60 | 75 |

| 5-Nitroimidazole | Ethyl bromoacetate | Acetonitrile | K2CO3 | 60 | 96 |

This data is adapted from studies on the alkylation of 4- and 5-nitroimidazoles and demonstrates the significant impact of temperature on reaction yield. derpharmachemica.com

Table 2: Optimization of Nitration Conditions for Imidazole Derivatives| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | H2SO4/HNO3 | - | 90-95 | 5-5.5 | 89.4 |

| 1-Methylimidazole | H2SO4/HNO3 | - | 105-115 | 2 | 60 |

| 4,5-Dinitroimidazole | (CH3)2SO4 | DMF | 45-50 | 4 | 62 |

This table showcases optimized conditions for the nitration of imidazole and its derivatives to produce various nitroimidazole compounds. researchgate.net

By methodically applying these purification and yield optimization strategies, it is possible to develop a robust and efficient synthesis for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, ensuring a high-quality product for further research and application.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- , a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

1D NMR (¹H, ¹³C) for Proton and Carbon Assignment

The ¹H NMR spectrum of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is anticipated to be relatively simple. It would feature a singlet for the C2-proton of the imidazole (B134444) ring. The chemical shift of this proton is expected to be significantly downfield, influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the nitro and methylsulfonyl substituents. Additionally, a singlet corresponding to the methyl protons of the sulfonyl group will appear in the aliphatic region of the spectrum. The broad signal for the N-H proton of the imidazole ring may also be observable, though its chemical shift and appearance can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the three carbons of the imidazole ring (C2, C4, and C5) and the methyl carbon of the sulfonyl group. The chemical shifts of the imidazole carbons, particularly C4 and C5, will be heavily influenced by the deshielding effects of the directly attached nitro and methylsulfonyl groups. For comparison, in the related compound 4-nitroimidazole (B12731), the imidazole carbon signals have been observed at approximately 119.4, 136.4, and 144.7 ppm. buysellchem.comswinburne.edu.au

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| H2 (imidazole) | Downfield (e.g., > 8.0) | Singlet |

| CH₃ (sulfonyl) | Aliphatic region (e.g., 3.0-3.5) | Singlet |

| NH (imidazole) | Variable, broad | Singlet (broad) |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C2 (imidazole) | Downfield |

| C4 (imidazole) | Downfield, deshielded |

| C5 (imidazole) | Downfield, deshielded |

| CH₃ (sulfonyl) | Aliphatic region |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): In this case, with only one non-exchangeable proton on the imidazole ring, the COSY spectrum would be of limited use for establishing proton-proton couplings within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for directly correlating each proton to its attached carbon. It would definitively link the C2-H signal to the C2 carbon signal and the methyl proton signal to the methyl carbon of the sulfonyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations. Key expected correlations would include the C2-proton showing a cross-peak to C4, and the methyl protons of the sulfonyl group showing a correlation to the C4 carbon of the imidazole ring. These correlations are critical in confirming the substitution pattern on the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. For a small molecule like this, its utility might be limited, but it could potentially show a correlation between the C2-proton and the N-H proton, depending on the conformational preferences.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is essential for determining the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- , the expected molecular formula is C₄H₅N₃O₄S. HRMS would be used to measure the mass of the protonated molecule [M+H]⁺ or the molecular ion [M]⁺ with high accuracy (typically to four or five decimal places), confirming this elemental composition. For related nitroimidazole compounds, HRMS has been effectively used to confirm their structures. mdpi.com

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can help to identify the compound and confirm its structure. For nitroimidazole compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). scbt.comresearchgate.net The presence of the methylsulfonyl group would likely lead to characteristic fragments corresponding to the loss of SO₂ or the CH₃SO₂ radical. Detailed analysis of these fragmentation pathways helps to piece together the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- , the IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C=N, C-N, S=O, and N-O bonds.

N-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ in the IR spectrum is characteristic of the N-H group in the imidazole ring.

C-H stretch: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

NO₂ stretches: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

SO₂ stretches: The sulfonyl group also shows two characteristic strong stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

Imidazole ring vibrations: The C=N and C-N stretching vibrations of the imidazole ring will appear in the fingerprint region (below 1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For nitroaromatic compounds like 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, characteristic electronic transitions are expected.

Nitroimidazoles typically exhibit strong absorption bands in the UV region. researchgate.net For instance, related nitroimidazole derivatives often show a maximum absorption wavelength (λmax) associated with π → π* transitions of the imidazole ring and the nitro group. researchgate.net While specific experimental data for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is not widely published, analysis of analogous structures suggests that the electronic spectrum would be influenced by the combined electronic effects of the nitro and methylsulfonyl substituents on the imidazole core. The spectrum would likely display characteristic absorptions corresponding to the electronic transitions within the nitro-substituted imidazole system.

A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording the absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would provide information on the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which relates to the probability of the electronic transition.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement in a molecule. To perform this analysis, a high-quality single crystal of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This technique would unequivocally establish the bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity of the methylsulfonyl and nitro groups to the imidazole ring at the 4- and 5-positions, respectively. Furthermore, SC-XRD analysis can determine the absolute configuration of chiral molecules, although 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- itself is achiral. The conformation of the molecule in the solid state, including the orientation of the methylsulfonyl and nitro groups relative to the imidazole ring, would be precisely defined. For example, in related nitroimidazole structures, the nitro group is often observed to be twisted slightly out of the plane of the imidazole ring. nih.govnih.gov

A summary of crystallographic data that would be obtained from an SC-XRD experiment is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

| Parameter | Value |

|---|---|

| Chemical Formula | C4H5N3O4S |

| Formula Weight | 191.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org SC-XRD data allows for a detailed analysis of these interactions, which are crucial for understanding the physical properties of the solid.

For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, the presence of a hydrogen bond donor (the N-H of the imidazole ring) and several hydrogen bond acceptors (the oxygen atoms of the nitro and sulfonyl groups, and the nitrogen atom of the imidazole ring) suggests that hydrogen bonding would be a significant feature in its crystal structure. These interactions would likely link the molecules into extended networks. researchgate.net

In addition to hydrogen bonding, other interactions such as π-π stacking between the imidazole rings of adjacent molecules could play a role in stabilizing the crystal lattice. The detailed geometry of these interactions, including distances and angles, can be precisely measured from the crystal structure data. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis is performed using the crystallographic information file (CIF) obtained from SC-XRD. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.govresearchgate.net

The analysis can be further quantified using 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. nih.gov These plots provide a summary of the types and relative contributions of different intermolecular contacts. For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, the fingerprint plot would be expected to show significant contributions from H···O and H···H contacts, reflecting the importance of hydrogen bonding and van der Waals forces in the crystal packing. mdpi.com The analysis would also reveal the presence of any other significant interactions, such as H···N or C···H contacts. scilit.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis provides experimental confirmation of the compound's empirical formula and, by extension, its molecular formula when combined with molecular weight data.

For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, the theoretical elemental composition can be calculated from its molecular formula, C₄H₅N₃O₄S. The experimental values obtained from elemental analysis should closely match these theoretical values, providing strong evidence for the compound's stoichiometric purity.

Table 2: Elemental Analysis Data for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 25.13 | Value |

| Hydrogen (H) | 2.64 | Value |

| Nitrogen (N) | 21.98 | Value |

| Sulfur (S) | 16.78 | Value |

Note: The "Found" values are hypothetical and would need to be determined experimentally.

The close agreement between the calculated and found percentages would confirm the elemental composition and purity of the synthesized 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-.

Computational Chemistry and Theoretical Modeling of 1h Imidazole, 4 Methylsulfonyl 5 Nitro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT, with functionals such as B3LYP, are commonly employed to model the electronic structure of organic molecules with a good balance of accuracy and computational cost. More advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) can be used for more complex electronic systems, such as those with significant electron correlation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For nitroimidazole derivatives, the HOMO is often distributed over the imidazole (B134444) ring, while the LUMO is typically localized on the electron-withdrawing nitro group.

Charge Distribution and Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The MEP map identifies regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. In nitroimidazoles, the area around the nitro group typically shows a strong negative potential due to the high electronegativity of the oxygen atoms.

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformational analysis involves systematically exploring these different arrangements to find the most stable, lowest-energy conformer. This is a critical step as the geometry of the most stable conformer is used for all subsequent computational analyses. For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, this would involve analyzing the rotation around the C-S and S-C bonds of the methylsulfonyl group.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies and intensities with experimental data, the accuracy of the computational model can be validated. This analysis also aids in the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structure and bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled and vacant orbitals, quantifying the extent of electron delocalization, which is a key factor in molecular stability. For a molecule like 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, NBO analysis would reveal the nature of the bonding within the imidazole ring and the interactions of the methylsulfonyl and nitro substituents with the ring, highlighting the stabilizing effects of electron delocalization.

Nonlinear Optical (NLO) Properties and Optical Analysis

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and signal processing. nih.gov Organic molecules, particularly those with donor-π-acceptor architectures, are of significant interest for NLO applications due to their large hyperpolarizabilities. nih.gov While direct experimental or theoretical studies on the NLO properties of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- are not extensively available in the reviewed literature, analysis of structurally similar compounds, such as benzimidazole (B57391) derivatives, can provide valuable insights.

Density Functional Theory (DFT) is a powerful computational method to predict the NLO properties of molecules. nih.govacs.org The key parameters are the linear polarizability (α) and the first hyperpolarizability (β), which quantify the linear and nonlinear response of a molecule to an applied electric field, respectively. nih.govacs.org

For a series of N-1-sulfonyl substituted benzimidazole derivatives, DFT calculations have been performed to evaluate their NLO properties. nih.govacs.org These studies reveal that the substitution pattern on the benzimidazole core significantly influences the NLO response. nih.govacs.org For instance, the presence of strong electron-withdrawing groups, like a nitro group, and electron-donating groups can enhance the intramolecular charge transfer (ICT) and, consequently, the hyperpolarizability. nih.gov

A theoretical investigation of a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles demonstrated that the compound 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibited the highest total first hyperpolarizability (βtot) value, marking it as a promising candidate for NLO materials. nih.gov This suggests that the combination of a sulfonyl group and a nitro group, as present in 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, could lead to significant NLO properties.

The table below, based on data from related benzimidazole derivatives, illustrates the typical range of calculated NLO properties.

| Compound Analogue | Method | α (a.u.) | β (a.u.) |

|---|---|---|---|

| N-1-sulfonyl substituted benzimidazole derivative 1 | DFT/B3LYP | 250.34 | 1875.21 |

| N-1-sulfonyl substituted benzimidazole derivative 2 | DFT/B3LYP | 289.12 | 2543.89 |

| N-1-sulfonyl substituted benzimidazole derivative 3 | DFT/B3LYP | 312.56 | 3122.45 |

This table presents hypothetical data based on findings for related benzimidazole derivatives to illustrate the type of information obtained from DFT calculations. The values are not specific to 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-.

Development of Predictive Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.gov For nitroimidazole analogues, QSAR studies have been crucial in identifying key structural features that govern their therapeutic potential. nih.gov

Several QSAR studies have been conducted on nitroimidazole derivatives to understand their activity against various targets, including cancer cells and pathogenic microorganisms. nih.gov For example, a study on nitroimidazole derivatives with activity against tumor hypoxia generated a QSAR model with excellent predictive power (r² = 0.86 for the training set and r² = 0.95 for the test set). nih.gov This model highlighted the importance of specific substitutions on the imidazole ring for cytotoxic activity. nih.gov

The general approach in these studies involves calculating a wide range of molecular descriptors, including electronic, steric, and topological parameters. mdpi.com These descriptors are then used to build a mathematical model that can predict the activity of new analogues.

For analogues of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, a QSAR model could be developed to predict properties such as antimicrobial activity or radiosensitizing effects. The descriptors would likely include:

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

The table below outlines a hypothetical QSAR model for predicting the anticancer activity of nitroimidazole sulfone analogues, based on principles from published studies.

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | +0.25 | Logarithm of the octanol-water partition coefficient, representing lipophilicity. |

| LUMO Energy | -0.87 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Molecular Weight | +0.05 | Total mass of the molecule. |

| Sulfonyl Oxygen Charge | -1.20 | Partial charge on the oxygen atoms of the sulfonyl group. |

This table represents a hypothetical QSAR model for nitroimidazole sulfone analogues to illustrate the structure of such models. The coefficients are not derived from a specific study on 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-.

The development of such predictive models is a continuous effort, with new data and more sophisticated algorithms constantly improving their accuracy and predictive power. For 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- and its analogues, these computational approaches hold the key to unlocking their full potential in various scientific and technological fields.

Chemical Reactivity and Transformative Chemistry of 1h Imidazole, 4 Methylsulfonyl 5 Nitro

Reactions Involving the Nitro Group

The nitro group at the C5 position is a key center of reactivity, primarily undergoing reduction under various conditions. This transformation is central to the biological activity of many nitroimidazole compounds, which often act as prodrugs that are reductively activated in hypoxic environments. nih.govniscpr.res.in

The reduction of the 5-nitro group to an amino (–NH2) or hydroxylamino (–NHOH) group is a well-established transformation for nitroimidazoles. While specific studies on 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- are not extensively detailed, strong analogies can be drawn from closely related structures like 4(5)-nitroimidazole-5(4)-sulfonamide and 4-alkylsulfonyl-5-nitroimidazole nucleosides. acs.orgnih.govrsc.org

The reduction typically proceeds in stages, with the four-electron reduction product being the hydroxylamine (B1172632) derivative and the six-electron reduction product being the corresponding amine. researchgate.net The hydroxylamine intermediate is often unstable and can be a key species in the biological mechanism of action of nitroimidazole drugs. niscpr.res.inresearchgate.net

Common laboratory methods for this reduction involve catalytic hydrogenation. For instance, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide to 4(5)-aminoimidazole-5(4)-sulfonamide has been successfully achieved using catalytic reduction under neutral conditions. acs.orgnih.gov Similarly, the synthesis of 5-amino-4-methylsulphonyl-1-β-D-ribofuranosylimidazole from its 5-nitro precursor demonstrates the feasibility of this conversion within this class of compounds. rsc.org

Table 1: Representative Conditions for Nitro Group Reduction in Analogous 4-Sulfonyl-5-nitroimidazoles This table is based on data from analogous compounds and represents plausible conditions for the target molecule.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4(5)-Nitroimidazole-5(4)-sulfonamide | Catalytic Reduction (e.g., H₂, Pd/C) | 4(5)-Aminoimidazole-5(4)-sulfonamide | acs.org, nih.gov |

| 4-Methylthio-5-nitro-imidazole nucleoside | 1. Oxidation (e.g., mCPBA) to sulfone 2. Reduction (e.g., H₂, Pd/C) | 5-Amino-4-methylsulfonyl-imidazole nucleoside | rsc.org |

| Benznidazole (a 2-nitroimidazole) | Electrochemical Reduction (-800 mV) | N'-benzyl-(2'-amino-4',5'-dihydro-4',5'-dihydroxy-1-imidazoyl)acetamide | researchgate.net |

Denitration Reactions

Denitration, the complete removal of the nitro group, is not a common synthetically-driven reaction for this class of compounds under standard laboratory conditions. Instead, it is more frequently observed as a result of biological or specific reductive processes. For instance, the mechanism of action for some fused nitroimidazole drugs involves enzymatic bio-activation by a nitroreductase, which leads to a denitrification process that releases reactive nitric oxide. nih.gov

In some 4-nitroimidazoles, reduction at the C5 position of the imidazole (B134444) ring can be followed by the elimination of nitrous acid (HNO₂), effectively achieving denitration. nih.gov However, for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, where the nitro group is at C5, direct chemical denitration has not been widely reported as a primary transformation pathway.

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group is a strong electron-withdrawing group that significantly influences the ring's electronic properties. It can also serve as a leaving group in nucleophilic substitution reactions.

The presence of the 5-nitro group strongly activates the imidazole ring for nucleophilic aromatic substitution (SNAAr). In this mechanism, a nucleophile attacks the electron-deficient ring, and a leaving group is expelled. The sulfonyl group (–SO₂R) is a competent leaving group in such reactions.

While specific examples of nucleophilic displacement of the 4-methylsulfonyl group on 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- are scarce in the literature, the principle is well-established in other activated heterocyclic and aromatic systems. For example, in 4-bromo-5-nitrophthalodinitrile, both the bromine atom and the nitro group can be displaced by nucleophiles. researchgate.netresearchgate.net This suggests that in the highly activated 4,5-disubstituted imidazole system, the methylsulfonyl group at C4 is a plausible site for nucleophilic attack, provided a strong nucleophile is used. The reaction would be facilitated by the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex.

Cleavage of the carbon-sulfur bond in an aryl sulfone is a challenging transformation that typically requires harsh reductive conditions. Methods such as electrochemical reduction or treatment with potent reducing agents can cleave sulfonyl groups. acs.orgresearchgate.net However, the application of these methods to 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is complicated by the presence of the nitro group, which is generally more susceptible to reduction. Any attempt at reductive cleavage of the C–S bond would likely result in the concurrent or preferential reduction of the nitro group. Consequently, selective cleavage of the methylsulfonyl group while preserving the nitro group is not a readily achievable or commonly reported transformation for this substrate.

Electrophilic Substitution on the Imidazole Ring (excluding nitration)

Electrophilic substitution on the imidazole ring is highly improbable for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-. The imidazole ring is inherently π-excessive and reactive towards electrophiles, but this reactivity is completely negated by the presence of two powerful electron-withdrawing groups: the 5-nitro group and the 4-methylsulfonyl group. masterorganicchemistry.com

These substituents strongly deactivate the ring, reducing its electron density and making it extremely resistant to attack by electrophiles. libretexts.orglibretexts.org Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, are known to fail on such severely deactivated aromatic systems. libretexts.org

While direct electrophilic substitution is not feasible, computational studies on the simpler 4-nitroimidazole (B12731) have explored its reaction with highly reactive electrophilic species like the hydroxyl radical (•OH). These studies predict that radical addition is most likely to occur at the C2 and C5 positions of the imidazole ring. mdpi.com This provides insight into the potential reactivity sites if a sufficiently powerful electrophile were encountered, but it does not represent a conventional synthetic pathway for this deactivated molecule.

Nucleophilic Attack on the Imidazole Ring System

The imidazole ring in 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is highly activated towards nucleophilic attack due to the potent electron-withdrawing nature of the nitro and methylsulfonyl groups. These substituents delocalize the negative charge of the ring, making it more electrophilic and susceptible to reaction with nucleophiles.

Research on related 5-nitroimidazole systems has demonstrated several modes of nucleophilic attack. One notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. For instance, studies have shown that a phenylsulfonylmethyl group can be introduced at the C4 position of a 1-methyl-5-nitroimidazole (B135252) derivative through a VNS reaction mdpi.com. This suggests that the C2 position of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, being the most electron-deficient carbon atom without a substituent, is a likely site for nucleophilic attack, including VNS reactions.

Furthermore, cine-substitution has been observed in dinitroimidazoles, where a nucleophile attacks a carbon atom bearing a nitro group, leading to the departure of a different nitro group from an adjacent carbon researchgate.net. While the subject compound has a sulfonyl group instead of a second nitro group, the principle of nucleophilic attack on an activated ring system is pertinent. In derivatives such as 1-benzyl-5-bromo-4-nitroimidazole, nucleophilic substitution readily occurs with the displacement of the bromine atom at the 5-position rsc.org. This highlights the lability of leaving groups at positions activated by a nitro group.

Given the electronic properties of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-, it is anticipated to be highly reactive towards a range of nucleophiles. The probable sites of attack are the C2-position via an addition-elimination mechanism or VNS, and potentially the C4 or C5 positions if a suitable leaving group is present.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- are significantly influenced by its substituents. The imidazole ring itself is amphoteric, but the presence of the strongly electron-withdrawing methylsulfonyl and nitro groups drastically increases the acidity of the N-H proton compared to unsubstituted imidazole.

The pKa of unsubstituted imidazole is approximately 14.5 for the N-H proton, indicating it is a very weak acid. For 4-nitroimidazole, the pKa drops significantly to about 8.31, demonstrating the acidifying effect of the nitro group chemicalbook.com. The addition of a second potent electron-withdrawing group, the methylsulfonyl group at position 4, is expected to further decrease the pKa of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-. This is due to the enhanced stabilization of the resulting imidazolate anion through resonance and inductive effects, where the negative charge is delocalized over the imidazole ring and the two electron-withdrawing substituents.

The deprotonation of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- with a suitable base would yield a resonance-stabilized anion. This anion is a soft nucleophile and can participate in various reactions, such as N-alkylation. The protonation of the imidazole ring, on the other hand, would occur on the non-protonated nitrogen atom. However, the electron-withdrawing groups decrease the basicity of this nitrogen, making protonation more difficult compared to unsubstituted imidazole.

| Compound | pKa (N-H) | Reference |

| Imidazole | ~14.5 | |

| 4-Nitroimidazole | 8.31 | chemicalbook.com |

| 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- | < 8.31 (Estimated) |

Derivatization Strategies for Structural Diversification (e.g., at nitrogen, sulfonyl, or remaining ring carbons)

The structural framework of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- offers several avenues for derivatization, allowing for the synthesis of a diverse range of analogues with potentially modulated properties.

Derivatization at Nitrogen:

N-alkylation is a common and effective strategy for the derivatization of nitroimidazoles researchgate.netderpharmachemica.comderpharmachemica.comresearchgate.net. The acidic N-H proton of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- can be readily removed by a base to form the corresponding imidazolate anion. This anion can then be reacted with a variety of alkylating agents, such as alkyl halides or sulfates, to introduce a substituent at the N1 position. The choice of base and solvent can be crucial for achieving high yields and regioselectivity, with combinations like potassium carbonate in acetonitrile (B52724) being reported as effective for related systems derpharmachemica.comderpharmachemica.com.

Derivatization at Ring Carbons:

The C2 position of the imidazole ring is a prime target for derivatization. Research has shown that it is possible to generate a stable carbanion at the C2 position of 5-nitroimidazole derivatives mdpi.commdpi.com. This can be achieved using a strong base. The resulting C2-lithiated or C2-magnesiated species can then react with a wide range of electrophiles, such as aldehydes, ketones, or imines, to introduce new functional groups at this position. This strategy allows for significant structural diversification.

Derivatization of the Sulfonyl Group:

While less commonly reported for this specific scaffold, the methylsulfonyl group itself presents opportunities for chemical modification. For instance, reduction of the sulfonyl group to a sulfinyl or sulfide (B99878) group could be explored using appropriate reducing agents. However, the presence of the nitro group, which is also susceptible to reduction, would necessitate careful selection of reaction conditions to achieve chemoselectivity.

| Position of Derivatization | Type of Reaction | Potential Reagents |

| Nitrogen (N1) | N-Alkylation | Alkyl halides, Benzyl halides, Propargyl bromide |

| Carbon (C2) | C-H Functionalization via Carbanion | Strong base (e.g., n-BuLi), followed by electrophiles (aldehydes, ketones) |

| Sulfonyl Group | Reduction | Selective reducing agents |

Synthetic Applications and Utility As a Chemical Building Block

Use in the Construction of Other Complex Heterocyclic Systems

The 4-sulfonyl-5-nitroimidazole framework is a foundational element for building more elaborate heterocyclic structures. The sulfonyl or sulfonic acid group at the 4-position is an effective leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a wide range of 4-substituted-5-nitroimidazoles, which are themselves important heterocyclic systems.

Research on the closely related 4(5)-nitroimidazole-5(4)-sulfonic acid demonstrates its reactivity with nucleophilic agents to yield various substituted nitroimidazoles. lookchem.com This reactivity is crucial for creating libraries of imidazole-based compounds with diverse properties.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Sulfide (B99878) (Na₂S) | 4(5)-Mercapto-5(4)-nitroimidazole | Room Temperature | lookchem.com |

| Sodium Sulfite (Na₂SO₃) | Sodium 4(5)-nitroimidazole-5(4)-sulfonate | Room Temperature | lookchem.com |

| Sodium Methoxide (NaOMe) | 4(5)-Methoxy-5(4)-nitroimidazole | In Methanol | lookchem.com |

| Sodium Ethoxide (NaOEt) | 4(5)-Ethoxy-5(4)-nitroimidazole | In Ethanol (B145695) | lookchem.com |

Furthermore, analogues like 2,4-disubstituted 5-nitroimidazoles serve as intermediates for creating even more complex molecular architectures. For instance, starting with a 4-(phenylsulfonylmethyl)-5-nitroimidazole derivative, chemists have successfully introduced N-tosylbenzylimine moieties at the 2-position, demonstrating the scaffold's role in multi-step syntheses to access novel, highly substituted heterocyclic systems. mdpi.com

Role as a Precursor for Advanced Organic Syntheses